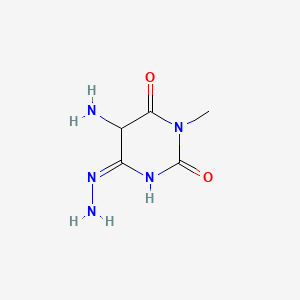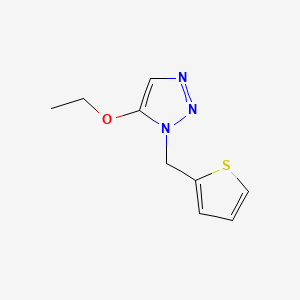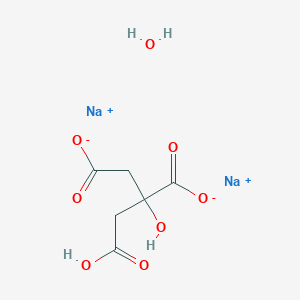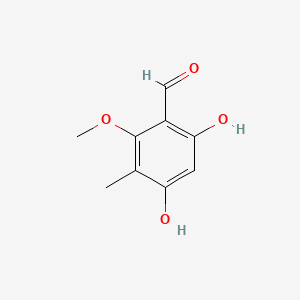
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione, also known as AHPD, is a pyrimidine derivative that has been studied for its potential applications in the field of agriculture. AHPD has been found to have significant antimicrobial properties, making it a potential candidate for use as a pesticide.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme that is essential for the biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione disrupts the production of DNA and RNA, leading to the inhibition of cell growth and division. This mechanism of action is unique to 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione and has been found to be effective against a wide range of microorganisms.
Biochemical and Physiological Effects:
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been found to be non-toxic to humans and animals at low concentrations. However, at higher concentrations, it can cause cytotoxicity and apoptosis in certain cell types. 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has also been found to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione in lab experiments is its broad-spectrum antimicrobial activity. 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been found to be effective against a wide range of microorganisms, making it a potential candidate for use as a pesticide or antimicrobial agent. However, one limitation of using 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is its cytotoxicity at higher concentrations. Careful dose optimization is required to ensure that 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is effective without causing harm to cells or organisms.
Direcciones Futuras
There are several future directions for research on 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione. One area of interest is the development of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione-based pesticides or antimicrobial agents. Further studies are needed to optimize the synthesis of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione and to determine its efficacy in field trials. Another area of interest is the investigation of the mechanism of action of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione on a molecular level. Understanding the interactions between 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione and DHODH could lead to the development of more potent inhibitors of this enzyme. Finally, further studies are needed to determine the long-term effects of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione exposure on human and animal health.
Métodos De Síntesis
The synthesis of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves the reaction of 5-amino-6-chloro-3-methyluracil with hydrazine hydrate. The resulting product is then further reacted with potassium hydroxide to yield 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione. This method has been optimized to produce high yields of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione with high purity.
Aplicaciones Científicas De Investigación
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been extensively studied for its potential use as a pesticide. It has been found to have significant antimicrobial properties against a wide range of bacteria, fungi, and viruses. 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been shown to inhibit the growth of various plant pathogens, including Xanthomonas campestris, Pseudomonas syringae, and Erwinia carotovora. Additionally, 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been found to be effective against human pathogens such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(6Z)-5-amino-6-hydrazinylidene-3-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c1-10-4(11)2(6)3(9-7)8-5(10)12/h2H,6-7H2,1H3,(H,8,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHMJAYDQBKNOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=NN)NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(/C(=N/N)/NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Cyclopenta[b]furan-4-methanol,2-ethoxyhexahydro-4-hydroxy-5-methyl-,(2alpha,3aalpha,4alpha,5alpha](/img/no-structure.png)



![Thieno[2',3':4,5]cyclopenta[1,2-b]azirene](/img/structure/B568565.png)
